4',2-Dihydroxy-3-methoxychalcone
Overview
Description
4’,2-Dihydroxy-3-methoxychalcone is a chemical compound with the empirical formula C16H14O4 . It is a solid substance and is part of a class of compounds known as chalcones, which are secondary metabolites belonging to the flavonoid family .
Synthesis Analysis
The compound 4’,2-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as a catalyst in methanol .Molecular Structure Analysis
The molecular weight of 4’,2-Dihydroxy-3-methoxychalcone is 270.28 . The SMILES string representation of the molecule is COc1cc (ccc1O)\C=C\C (=O)c2ccccc2O .Chemical Reactions Analysis
The α,β-unsaturated carbonyl system in chalcones makes them biologically active . The presence of hydroxyl groups in position C-2’ and C-4’on the A ring is found to be responsible for the cytotoxicity of chalcone .Physical And Chemical Properties Analysis
4’,2-Dihydroxy-3-methoxychalcone is a solid substance . Its molecular weight is 270.28 . The compound is an α,β-unsaturated ketone that contains the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds .Scientific Research Applications
Anticancer Activity
4',2-Dihydroxy-3-methoxychalcone has shown potential in cancer research. A study synthesized 2’,4-dihydroxy-3-methoxychalcone and its derivatives to test their cytotoxic activity as anticancer agents against cervical, colon, and breast cancer cells. The results demonstrated strong anticancer activities, suggesting their potential as inhibitors in these cancer cell lines (Matsjeh et al., 2017).
Crystal Structures and Interactions
Research on the crystal structures of 4',2-Dihydroxy-3-methoxychalcone derivatives has been conducted. A study detailed the crystal structures of these compounds, revealing that they form infinite one-dimensional chains through O-H...O hydrogen bonds. This study contributes to understanding the molecular and crystallographic properties of these chalcones (Marek et al., 2005).
Isolation from Natural Sources
A study isolated new compounds, including derivatives of 4',2-Dihydroxy-3-methoxychalcone, from the shoots of Empetrum nigrum L. These compounds were elucidated using various spectroscopic methods, contributing to the field of natural product research and expanding the database of naturally occurring chalcones (Ponkratova et al., 2021).
Photochromic Properties
The photochromic properties of 2-hydroxy-4'-methoxychalcone, a related compound, have been explored. This compound demonstrated potential as a photon-mode erasable optical memory system with nondestructive readout ability, suggesting applications in the field of optical data storage and photonics (Horiuchi et al., 2000).
Safety And Hazards
Future Directions
Chalcones and their derivatives continue to show promise for new drug investigations . Researchers are exploring new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These compounds could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .
properties
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNCBHUOOTFMZ-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',2-Dihydroxy-3-methoxychalcone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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